molecular formula C14H18N6O2 B6448294 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640819-30-1

3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448294
CAS No.: 2640819-30-1
M. Wt: 302.33 g/mol
InChI Key: UVNMCXFHWWTVIL-UHFFFAOYSA-N
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Description

3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a methoxypyrimidine moiety, a piperazine ring, and a dihydropyrazinone core, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxypyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is subsequently subjected to cyclization reactions to form the dihydropyrazinone core.

  • Methoxypyrimidine Intermediate Synthesis

      Reagents: Methoxyamine hydrochloride, pyrimidine-4-carboxylic acid.

      Conditions: Reflux in ethanol, followed by purification.

  • Piperazine Derivative Formation

      Reagents: Methoxypyrimidine intermediate, piperazine.

      Conditions: Heating in an appropriate solvent such as DMF (dimethylformamide).

  • Cyclization to Dihydropyrazinone

      Reagents: Piperazine derivative, methylating agent (e.g., methyl iodide).

      Conditions: Base (e.g., potassium carbonate) in acetonitrile, followed by purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
  • Reduction

    • Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
  • Substitution

    • Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals (e.g., palladium).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions (e.g., sodium hydroxide).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory and anti-tubercular agents. Studies have shown that modifications to the piperazine and pyrimidine rings can enhance biological activity and selectivity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the incorporation of functional groups that can impart desired characteristics to the final product.

Mechanism of Action

The mechanism of action of 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxypyrimidine moiety can form hydrogen bonds with active site residues, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(6-methoxypyrimidin-4-yl)piperazine derivatives: These compounds share the methoxypyrimidine and piperazine moieties but lack the dihydropyrazinone core.

    1-methyl-1,2-dihydropyrazin-2-one derivatives: These compounds contain the dihydropyrazinone core but differ in the substituents on the piperazine ring.

Uniqueness

3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyrimidine moiety enhances its potential for hydrogen bonding, while the piperazine ring provides flexibility and the ability to interact with various biological targets. The dihydropyrazinone core adds to its stability and reactivity, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-18-4-3-15-13(14(18)21)20-7-5-19(6-8-20)11-9-12(22-2)17-10-16-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNMCXFHWWTVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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